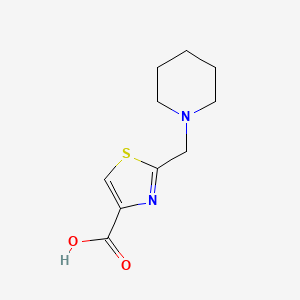

2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid

Description

2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a piperidinylmethyl group at position 2 and a carboxylic acid moiety at position 2.

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-10(14)8-7-15-9(11-8)6-12-4-2-1-3-5-12/h7H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXYAUFAFIOKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the piperidin-1-ylmethyl group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. The piperidin-1-ylmethyl group can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial activities against various pathogens. Research indicates that derivatives of thiazole compounds often exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, thiazole derivatives have shown efficacy in targeting specific cancer cell lines, including breast and prostate cancers.

2. Biological Activity

- Mechanism of Action : The compound is believed to interact with specific enzymes or receptors, potentially inhibiting their activity. This interaction can modulate signaling pathways related to cell growth and survival, making it a candidate for therapeutic applications.

- Inflammatory Response : Some studies have indicated that thiazole derivatives can reduce inflammatory markers, suggesting their use in treating inflammatory diseases.

3. Industrial Applications

- Material Science : The unique properties of 2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid make it suitable for developing new materials with specific electronic or optical characteristics. Its ability to form coordination complexes can be exploited in material synthesis.

Antimicrobial Activity

A study conducted on various thiazole derivatives demonstrated that they possess notable antimicrobial properties. The following table summarizes the antimicrobial efficacy against selected microorganisms:

| Microorganism | Standard Drug (Zone of Inhibition in mm) | This Compound (Zone of Inhibition in mm) |

|---|---|---|

| Staphylococcus aureus | 24 | 18 |

| Escherichia coli | 22 | 15 |

| Pseudomonas aeruginosa | 20 | 12 |

These results indicate that while this compound may not be as potent as standard antibiotics, it still shows promising antimicrobial activity.

Anticancer Studies

Research involving the anticancer activity of thiazole derivatives revealed significant inhibition of proliferation in various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 5.2 |

| Liver Cancer | HepG2 | 6.8 |

| Colorectal Cancer | HCT116 | 7.5 |

| Prostate Cancer | LNCaP | 8.0 |

These findings suggest that structural modifications to the thiazole framework can enhance its antiproliferative effects.

Inflammatory Response

In vivo models have shown that thiazole derivatives can significantly reduce edema and inflammatory markers, supporting their potential use as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(piperidin-1-ylmethyl)thiazole-4-carboxylic acid and its analogs:

*Calculated based on molecular formula C10H14N2O2S.

Key Observations :

- Piperidine vs.

- Carboxylic Acid vs. Ester : The free carboxylic acid enhances hydrogen-bonding capacity compared to ethyl ester derivatives (e.g., compound 11 in ), which may influence solubility and receptor binding .

Biological Activity

2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data from various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The compound features a thiazole ring fused with a piperidine moiety, which contributes to its unique chemical properties. The presence of nitrogen and sulfur atoms enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including this compound.

Key Findings:

- Antibacterial Activity : The compound has shown significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus. Research indicates that derivatives of thiazole can exhibit minimum inhibitory concentrations (MICs) as low as 15.6 µg/mL against these pathogens .

- Antifungal Activity : In addition to its antibacterial properties, the compound has demonstrated antifungal activity superior to established antifungal agents like ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays.

In Vitro Studies:

Research using the MTT assay has revealed that this compound exhibits cytotoxic effects on several cancer cell lines, including:

- Hepatocellular carcinoma (HePG-2)

- Breast cancer (MCF-7)

- Prostate cancer (PC-3)

- Colorectal cancer (HCT-116)

The results indicated that the anti-proliferative activity was dependent on the structural modifications of the thiazole ring and the substituents on the piperidine moiety .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes involved in cell signaling pathways, particularly those associated with cell growth and proliferation .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 2-(Pyridin-2-yl)-1,3-thiazole | Moderate | Low | Similar structure but less potent |

| 2-(Pyrazin-2-yl)-1,3-thiazole | High | Moderate | Exhibits good antifungal properties |

| 3-(Pyridin-4-yl)-1H-pyrazole | High | High | Broad spectrum but different mechanism |

Case Studies

Several case studies have highlighted the efficacy of this compound in treating infections and cancer:

- Case Study on Antibacterial Efficacy : A study demonstrated that derivatives of thiazole exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting a potential for developing new therapeutic agents .

- Case Study on Cancer Cell Lines : In vitro tests showed that modifications in the piperidine substituents significantly influenced the anticancer activity against multiple cell lines, leading to further exploration in drug development .

Q & A

Q. What are the recommended analytical techniques for characterizing 2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid?

To confirm the identity and purity of the compound, use:

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% is typical for research-grade material; see ).

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify structural motifs, such as the piperidine and thiazole moieties.

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion).

Q. What precautions are critical for safe handling and storage of this compound?

Based on SDS data for analogous thiazole-carboxylic acids:

- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture .

- Decomposition Risks : Thermal degradation may release toxic gases (e.g., NOₓ, SOₓ); avoid temperatures >200°C .

Q. What synthetic routes are commonly used to prepare this compound?

A general approach involves:

Thiazole Ring Formation : Condensation of bromoacetoacetate derivatives with thioureas or thioamides to form the thiazole core .

Piperidine Substitution : React the thiazole intermediate with piperidine via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C) .

Carboxylic Acid Functionalization : Hydrolysis of ester precursors (e.g., using LiOH in THF/H₂O) to yield the final carboxylic acid .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of piperidine to the thiazole core?

Key factors include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with XPhos ligands improve coupling efficiency in heterocyclic systems .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–100°C enhance reaction kinetics .

- Base Choice : Cs₂CO₃ or K₃PO₄ facilitates deprotonation without side reactions .

- Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction times (typically 5–24 hours) .

Q. How can structural modifications of the thiazole ring enhance biological activity?

Evidence from related thiazole-carboxamides suggests:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position increases metabolic stability .

- Ring Hybridization : Replacing piperidine with morpholine or azetidine alters pharmacokinetics (e.g., logP, solubility) .

- Bioisosteric Replacement : Substituting the carboxylic acid with a tetrazole ring improves membrane permeability while retaining hydrogen-bonding capacity .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts)?

- Comparative Analysis : Cross-validate with computational methods (e.g., DFT calculations for predicted NMR shifts) .

- Solvent Effects : Note that DMSO-d₆ may cause signal broadening for acidic protons; use CDCl₃ or methanol-d₄ for sharper peaks .

- Dynamic Effects : Conformational flexibility in the piperidine ring can lead to splitting of signals; variable-temperature NMR clarifies exchange processes .

Q. What strategies mitigate batch-to-batch variability in purity for in vivo studies?

- Repurification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to isolate >98% pure material .

- Lyophilization : Freeze-drying aqueous solutions ensures consistent solid-state stability .

- Quality Control : Implement orthogonal assays (e.g., NMR + LC-MS) for each batch .

Methodological Considerations

Q. What computational tools predict the compound’s reactivity in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.